1-fluoro-4-[(E)-2-nitrobut-1-enyl]benzene
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Overview
Description
1-Fluoro-4-[(E)-2-nitrobut-1-enyl]benzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a fluorine atom and a nitro group attached to a benzene ring, along with an enyl group
Preparation Methods
The synthesis of 1-fluoro-4-[(E)-2-nitrobut-1-enyl]benzene typically involves multi-step organic reactions. . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Fluoro-4-[(E)-2-nitrobut-1-enyl]benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common reagents used in these reactions include hydrogen, catalysts like palladium, and nucleophiles such as hydroxide ions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Fluoro-4-[(E)-2-nitrobut-1-enyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-fluoro-4-[(E)-2-nitrobut-1-enyl]benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, leading to specific biological effects .
Comparison with Similar Compounds
1-Fluoro-4-[(E)-2-nitrobut-1-enyl]benzene can be compared with other nitrobenzenes and fluorinated aromatic compounds:
1-Fluoro-2,4-dinitrobenzene: Known for its use in protein sequencing, it has two nitro groups and a fluorine atom.
4-Fluoronitrobenzene: Similar structure but lacks the enyl group, making it less versatile in certain reactions.
1-Fluoro-4-methyl-2-nitrobenzene: Contains a methyl group instead of an enyl group, affecting its chemical properties and applications
Properties
IUPAC Name |
1-fluoro-4-[(E)-2-nitrobut-1-enyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2/c1-2-10(12(13)14)7-8-3-5-9(11)6-4-8/h3-7H,2H2,1H3/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTCZFLSEABMQQ-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC1=CC=C(C=C1)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C\C1=CC=C(C=C1)F)/[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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